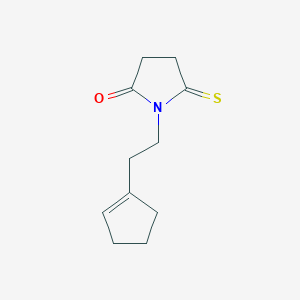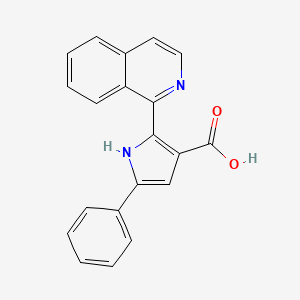
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both isoquinoline and pyrrole moieties in its structure allows for unique chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves multi-step processes that include the formation of the isoquinoline and pyrrole rings followed by their coupling. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst . Another approach is the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoquinoline and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline and pyrrole derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-malarial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The isoquinoline moiety can intercalate with DNA, disrupting its function and leading to anti-cancer effects. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Pyrrole: Another heterocyclic compound with diverse chemical reactivity.
Quinoline: Structurally similar to isoquinoline but with different electronic properties.
Uniqueness
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid is unique due to the combination of isoquinoline and pyrrole rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .
Propiedades
Número CAS |
13357-63-6 |
|---|---|
Fórmula molecular |
C20H14N2O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-isoquinolin-1-yl-5-phenyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)16-12-17(14-7-2-1-3-8-14)22-19(16)18-15-9-5-4-6-13(15)10-11-21-18/h1-12,22H,(H,23,24) |
Clave InChI |
FPTGQTCZJSTGLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=NC=CC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


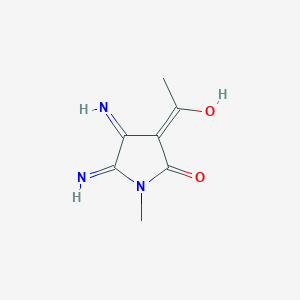
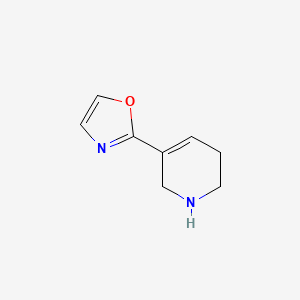
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)
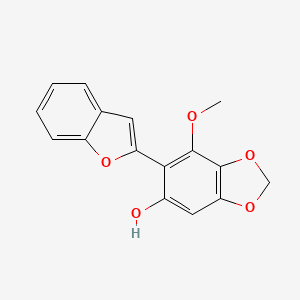
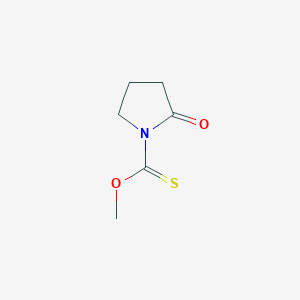
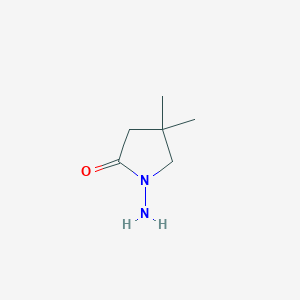

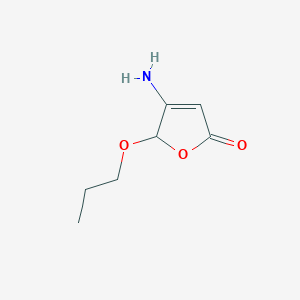
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)




